molecular formula C18H17N3O4 B5550813 2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

カタログ番号: B5550813
分子量: 339.3 g/mol
InChIキー: BEOHJQIZNQESNE-VXLYETTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectroscopic Characterization and Polymorphism

Research on compounds closely related to 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid focuses on their polymorphism, structural, and spectroscopic characterization. The study of mefenamic acid, a compound with structural similarities, highlighted the use of vibrational spectroscopies (IR and Raman) and solid-state NMR for identifying different polymorphs. These analytical techniques, supported by quantum chemistry calculations, provide detailed insights into the molecular structures and are crucial for understanding the physicochemical properties of such compounds (Cunha et al., 2014).

Polymorphism and Co-crystal Formation

Investigations into the polymorphism and co-crystal formation of related benzoic acid derivatives shed light on the impact of molecular substitutions on the crystalline structures and properties of these compounds. Such studies are essential for the development of pharmaceuticals, as different polymorphic forms can exhibit varied solubility and stability characteristics (Zhoujin et al., 2022).

Effects of Solvents on Crystal Polymorphism

The effect of solvents on the polymorphism and crystal shapes of pharmaceutical compounds, including mefenamic acid, highlights the importance of solvent choice in the crystallization process. Understanding how solvents influence the polymorphic outcomes and crystal morphologies is crucial for optimizing manufacturing processes and ensuring consistency in drug efficacy and bioavailability (Mudalip et al., 2018).

Co-crystallisation Techniques

Research into co-crystallisation techniques for benzoic acid derivatives with N-containing bases demonstrates the versatility of co-crystal formation as a tool for modifying the physical properties of pharmaceutical compounds. These techniques can lead to the discovery of new solid forms with potentially enhanced solubility, stability, or bioavailability, offering valuable insights for drug development and formulation (Skovsgaard & Bond, 2009).

These studies provide a foundation for further research into the applications and properties of 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid and related compounds in scientific research. The focus on polymorphism, co-crystal formation, and the effects of solvents on crystal characteristics underlines the importance of these aspects in the development and optimization of pharmaceutical agents.

Safety and Hazards

Mefenamic acid is classified as Acute Tox. 4 Oral according to the GHS classification . This means it can be harmful if swallowed.

将来の方向性

There’s ongoing research into the therapeutic uses of compounds like Mefenamic acid. They’re being investigated for potential use in treating neurodegenerative and amyloid diseases, as well as cancer .

特性

IUPAC Name

2-[(E)-[[2-(2,5-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-7-8-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-3-4-6-14(13)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOHJQIZNQESNE-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。